molecular formula C20H27N5 B6438546 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2549010-28-6

4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6438546
CAS No.: 2549010-28-6
M. Wt: 337.5 g/mol
InChI Key: JMSWFYOUXYOTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(1-Phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrimidine core, a privileged scaffold in pharmacology, which is symmetrically substituted with a phenylethyl-piperazine group and a pyrrolidine group. Piperazine derivatives are recognized for their wide spectrum of biological activities and are found in numerous FDA-approved therapeutic agents, particularly in the antiviral domain . This specific molecular architecture, featuring multiple nitrogen-containing heterocycles, suggests potential for high-affinity interactions with various enzymatic targets. The compound is primarily investigated for its utility as a key intermediate or a functional core structure in the development of novel protein kinase inhibitors. Kinases are critical regulators in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. The structural motifs present in this compound are frequently employed in the design of inhibitors targeting tyrosine kinases and other kinase families . Furthermore, the piperazine and pyrrolidine rings contribute favorable physicochemical properties and can enhance binding affinity and selectivity towards specific receptors. Beyond oncology research, the core pyrimidine structure is also a subject of investigation in neurodegenerative disease models. Recent studies on novel pyrimidine derivatives have demonstrated their potential to ameliorate cognitive dysfunction and regulate key biological pathways, such as estrogen receptor expression, which are implicated in conditions like Alzheimer's disease . This compound is offered For Research Use Only to support scientists in these and other exploratory areas, providing a versatile chemical tool for probing biological mechanisms and validating new therapeutic hypotheses.

Properties

IUPAC Name

4-[4-(1-phenylethyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5/c1-17(18-7-3-2-4-8-18)23-11-13-25(14-12-23)20-15-19(21-16-22-20)24-9-5-6-10-24/h2-4,7-8,15-17H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSWFYOUXYOTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Substitution with Piperazine and Pyrrolidine

In this approach, the piperazine moiety is introduced first due to its lower nucleophilicity compared to pyrrolidine. A representative procedure involves:

  • Reacting 4,6-dichloropyrimidine with 1-(1-phenylethyl)piperazine in anhydrous toluene at 80–90°C for 12–18 hours.

  • Isolating the mono-substituted intermediate (4-chloro-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine) via column chromatography (hexane/ethyl acetate, 3:1).

  • Reacting the intermediate with pyrrolidine in ethanol at reflux for 6–8 hours, followed by recrystallization from dimethylformamide (DMF) to yield the final product.

Key Parameters:

  • Solvent: Ethanol or toluene

  • Temperature: 80–90°C for piperazine substitution; reflux (~78°C) for pyrrolidine

  • Yield: 68–75% for the first step; 82–89% for the second step

One-Pot Sequential Amination Using Catalytic Systems

Recent advances employ palladium-based catalysts to enable sequential amination in a single reactor. This method reduces purification steps and improves atom economy.

Palladium-Catalyzed Coupling

A optimized protocol utilizes:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: 1,4-Dioxane at 100°C

The process involves:

  • Adding 4,6-dichloropyrimidine, 1-(1-phenylethyl)piperazine, and catalytic components to the reactor.

  • After 8 hours, introducing pyrrolidine without intermediate isolation.

  • Quenching with water after 16 hours and extracting with dichloromethane.

Performance Metrics:

  • Overall Yield: 74–78%

  • Purity: >95% (HPLC)

  • Reaction Time: 24 hours total

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies enable parallel synthesis of derivatives. A polystyrene-bound chloropyrimidine resin serves as the scaffold:

Procedure:

  • Load 4,6-dichloropyrimidine onto Wang resin via SNAr reaction.

  • Treat with 1-(1-phenylethyl)piperazine in DMF at 50°C for 6 hours.

  • Cleave the intermediate from resin using TFA/CH₂Cl₂ (1:99).

  • React with pyrrolidine under microwave irradiation (100°C, 300 W, 30 min).

Advantages:

  • Scalability: 10–100 mmol scale

  • Purity: 90–93% without chromatography

  • Throughput: 48 compounds per batch

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)ScalabilityCost Index
Stepwise NAS68–8992–9520–26Moderate$$
One-Pot Catalytic74–7895–9724High$$$$
Solid-Phase70–7590–938–10Very High$$$

Key Findings:

  • Stepwise NAS remains the most cost-effective for small-scale synthesis.

  • Catalytic methods offer superior purity but require expensive palladium reagents.

  • Solid-phase synthesis enables rapid derivative generation but suffers from lower yields.

Critical Challenges and Optimization Strategies

Regioselectivity Control

The order of substitution significantly impacts product distribution:

  • Piperazine first: >95% regioselectivity for 4-position

  • Pyrrolidine first: 60–70% selectivity due to steric effects

Purification Considerations

  • Recrystallization Solvents: DMF yields needle-like crystals (mp 327–329°C)

  • Chromatography: Silica gel with 5% triethylamine suppresses amine adsorption

Stability of Intermediates

The mono-substituted chloropyrimidine intermediate degrades under humid conditions (t₁/₂ = 48 h at 25°C, 60% RH). Storage in anhydrous K₂CO₃-containing desiccators extends stability to 14 days .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for various receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features/Activities (from evidence)
4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine Pyrazinyl (piperazine), pyrrolidine C16H21N7 311.39 Smiles: c1cnc(N2CCN(c3cc(N4CCCC4)ncn3)CC2)cn1
4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine 2-Methylbenzoyl (piperazine), methyl, pyrrolidine C21H27N5O 365.5 Enhanced steric bulk from benzoyl group
4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine Trifluoromethyl, piperazine C9H12F3N5 247.22 Electron-withdrawing CF3 group for reactivity
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine Methylsulfanyl, piperidine, pyrazolo-pyrimidine C18H21N5S 339.46 Sulfur-containing group for lipophilicity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine, methyl, amine C10H16N4 192.26 Crystallographically characterized for drug design

Key Observations:

Substituent Effects on Lipophilicity :

  • The 1-phenylethyl group in the target compound introduces significant lipophilicity compared to pyrazinyl (compound ) or trifluoromethyl (compound ) substituents. This may enhance membrane permeability but reduce aqueous solubility.
  • The methylsulfanyl group in increases lipophilicity, similar to aromatic substituents like 1-phenylethyl.

Heterocyclic Diversity: Piperazine vs. piperidine: Piperazine (two nitrogen atoms) offers greater hydrogen-bonding capacity, while piperidine (one nitrogen) may improve metabolic stability . Pyrrolidine’s five-membered ring (vs.

Synthetic Routes :

  • Piperazine-containing pyrimidines (e.g., ) are often synthesized via nucleophilic substitution reactions with polychlorinated pyrimidines and amines. For example, DABCO-mediated reactions yield piperazine-pyrimidine hybrids .
  • Isomerization and cyclization strategies (e.g., pyrazolo-triazolopyrimidines in ) highlight the complexity of achieving regioselectivity in polyheterocyclic systems.

Research Implications and Limitations

  • Pharmacological Data Gap: The provided evidence lacks explicit data on the target compound’s bioactivity, toxicity, or pharmacokinetics.
  • Design Recommendations :
    • Incorporating electron-deficient groups (e.g., CF3 ) could improve metabolic stability.
    • Balancing lipophilicity (via aryl groups) with polar substituents (e.g., amines ) may optimize bioavailability.

Biological Activity

The compound 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N4C_{19}H_{26}N_4, with a molecular weight of approximately 314.44 g/mol. The compound features a pyrimidine core substituted with piperazine and pyrrolidine moieties, which may influence its interaction with biological targets.

Studies suggest that this compound may exhibit activity through several mechanisms:

  • Receptor Interaction : The compound is believed to act as a ligand for various receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neurological functions.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters like serotonin and dopamine in the synaptic cleft.
  • Antimicrobial Properties : Some derivatives of pyrimidine compounds have shown antibacterial and antifungal activities, suggesting potential applications in treating infections.

Therapeutic Applications

The biological activity of this compound positions it as a candidate for various therapeutic applications:

  • Psychiatric Disorders : Given its interaction with neurotransmitter systems, it may be explored for treating depression and anxiety disorders.
  • Neurological Conditions : Its potential neuroprotective effects could be beneficial in conditions like Alzheimer's disease or Parkinson's disease.
  • Infectious Diseases : If proven effective against pathogens, it could serve as a novel antimicrobial agent.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antidepressant-like Effects : A study demonstrated that similar piperazine derivatives exhibited significant antidepressant-like effects in animal models, suggesting potential efficacy for human applications .
  • Antimicrobial Activity : Research on pyrimidine derivatives indicated broad-spectrum antimicrobial properties, highlighting their potential in treating resistant bacterial strains .
  • Neuroprotective Effects : In vitro studies showed that certain pyrimidine analogs protected neuronal cells from oxidative stress, indicating their role in neuroprotection .

Data Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntidepressantPiperazine derivativesIncreased serotonin levels
AntimicrobialPyrimidine derivativesInhibition of bacterial growth
NeuroprotectionPyrimidine analogsReduced neuronal cell death under stress

Q & A

Q. What are the key synthetic routes for 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including:

  • Piperazine ring formation : Achieved via Mannich reactions using formaldehyde, secondary amines, and ketones/aldehydes.
  • Pyrimidine functionalization : Nucleophilic substitution reactions at the pyrimidine core using piperazine and pyrrolidine derivatives under reflux conditions .
  • Optimization parameters : Temperature (60–120°C), solvent selection (DMF or dichloromethane for polar intermediates), and catalysts (e.g., stannous chloride for reductions). Reaction progress is monitored via TLC or HPLC .

Q. How is the structural integrity of this compound validated during synthesis?

  • Spectroscopic techniques : NMR (1H/13C) confirms substituent positions and stereochemistry.
  • Mass spectrometry : High-resolution MS validates molecular weight and purity (>95%).
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in analogous pyrimidine derivatives .

Q. What are the primary biological targets of this compound, and how are interactions studied?

  • Targets : GPCRs (e.g., serotonin/dopamine receptors) and kinases due to piperazine/pyrimidine motifs .
  • Assays :
    • Radioligand binding assays (IC50 determination).
    • Enzyme inhibition studies (e.g., kinase activity via ADP-Glo™ assays).
    • Cell-based viability assays (MTT) for cytotoxicity profiling .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved binding affinity?

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO) to optimize ligand-receptor interactions.
  • Molecular docking : Simulate binding poses with target receptors (e.g., CXCR3) using software like AutoDock Vina.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Table 1 : Computational parameters for docking studies

ParameterValue/Software
Docking SoftwareAutoDock Vina
Force FieldAMBER14SB
Simulation Time100 ns
Binding Energy Range-8.5 to -10.2 kcal/mol

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic profiling : Measure bioavailability (%F) and metabolic stability (e.g., liver microsome assays).
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Dose-response recalibration : Adjust in vivo dosing based on in vitro IC50 and protein binding data .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) at scale.
  • Design of Experiments (DoE) : Optimize parameters (solvent volume, catalyst loading) via factorial design.
  • Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) .

Table 2 : Yield optimization using DoE

ConditionSmall Scale (mg)Pilot Scale (g)
Catalyst (mol%)5%3.5%
Temperature (°C)8070
Yield (%)7882

Methodological Considerations

Q. How do structural modifications at the pyrrolidine moiety affect solubility and bioavailability?

  • LogP adjustments : Introduce polar groups (e.g., -OH, -COOH) to reduce logP from 3.2 to 2.1, enhancing aqueous solubility.
  • Salt formation : Hydrochloride salts improve crystallinity and dissolution rates .

Q. What analytical techniques are critical for impurity profiling in final compounds?

  • HPLC-MS : Detect trace impurities (<0.1%) using reverse-phase columns.
  • NMR spectroscopy : Assign impurity structures via 2D experiments (COSY, HSQC).
  • Reference standards : Compare retention times with spiked samples of known impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.